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Compound of Interest

5-Bromo-N,N,4-trimethylpyridin-2-
Compound Name:
amine

Cat. No.: B1522644

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged structure,” a
foundational scaffold present in a multitude of approved therapeutic agents.[1] Its unique
electronic properties and ability to engage in hydrogen bonding make it a cornerstone for
designing molecules with specific biological targets. Within this vast chemical space, 5-Bromo-
N,N,4-trimethylpyridin-2-amine emerges as a patrticularly strategic building block for drug
discovery.

This guide provides a comprehensive technical overview of the synthesis, biological activities,
and mechanistic underpinnings of derivatives originating from this versatile starting material.
The core structure of 5-Bromo-N,N,4-trimethylpyridin-2-amine offers a trifecta of chemical
handles for molecular diversification:

+ A Reactive Bromine Atom: Positioned at the 5-carbon, this halogen is an ideal site for
palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-
Hartwig aminations. This allows for the precise installation of a wide range of aryl, heteroaryl,
and alkyl groups, enabling extensive exploration of structure-activity relationships (SAR).[1]

[2][3][4]

e A Nucleophilic Dimethylamino Group: The N,N-dimethylated amine at the 2-position
significantly influences the molecule's electronic profile and basicity, which can be critical for
interacting with biological targets like enzyme active sites.
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e A Modulating Methyl Group: The 4-methyl group provides steric bulk and electronic
modulation, influencing the molecule's conformation and interaction with target proteins.[3]

The strategic combination of these features provides a robust platform for generating diverse
chemical libraries with significant potential for discovering novel therapeutic agents, particularly
in the fields of oncology and infectious diseases.[2][3][5]

Synthetic Strategies: Forging Bioactive Derivatives

The primary route to unlocking the biological potential of the 5-Bromo-N,N,4-trimethylpyridin-
2-amine scaffold is through the functionalization of the C5-bromo position. Palladium-catalyzed
cross-coupling reactions are the workhorse methodologies for this purpose, offering high
efficiency and functional group tolerance.

General Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples the bromopyridine with a boronic acid or ester, is a
favored method for creating C-C bonds and introducing diverse (hetero)aryl moieties. This
approach is fundamental to building libraries of compounds for biological screening.

Reactants & Conditions

5-Bromo-N,N,4-trimethylpyridin-2-amine Aryl/Heteroaryl Boronic Acid Falladim Catalys: (69, PRI
(Starting Material) (Coupling Partner) Base (e.g., K2COs3, KsPOs)

Suzuki-Miyaura Cross-Coupling Reaction

Purification
(e.g., Column Chromatography)

Biologically Active
5-Aryl-N,N,4-trimethylpyridin-2-amine Derivative
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Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of a 5-Aryl-
Substituted Derivative

This protocol is adapted from established methods for Suzuki coupling on bromopyridine
scaffolds.[1][2]

Objective: To synthesize a 5-aryl-N,N,4-trimethylpyridin-2-amine derivative.

Materials:

5-Bromo-N,N,4-trimethylpyridin-2-amine (1.0 eq)

Arylboronic acid (1.2 eq)

Potassium Carbonate (K2COs) (2.0 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq)

1,4-Dioxane and Water (4:1 solvent mixture)

Ethyl acetate, Brine

Anhydrous sodium sulfate
Procedure:

o Vessel Preparation: To a flame-dried reaction vessel, add 5-Bromo-N,N,4-trimethylpyridin-
2-amine (1.0 eq), the selected arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and
the palladium catalyst (0.05 eq).

 Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon)
three times.

» Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
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» Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours.

e Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with
ethyl acetate.

o Extraction: Wash the organic layer sequentially with water and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure.

« Purification: Purify the resulting crude product by column chromatography on silica gel to
yield the desired 5-aryl derivative.

o Characterization: Confirm the structure of the final compound using spectroscopic methods
such as *H NMR, 3C NMR, and mass spectrometry.

Biological Activities and Mechanistic Insights

Derivatives of the aminopyridine scaffold have demonstrated a wide spectrum of biological
activities. The introduction of various substituents via the synthetic handles described above
allows for the fine-tuning of potency and selectivity against different biological targets.

Anticancer Activity

Substituted aminopyridines are a well-established class of compounds with significant
antiproliferative properties. Their mechanisms of action often involve the inhibition of key
cellular signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition Many aminopyridine derivatives function as kinase
inhibitors by competing with ATP for binding in the enzyme's active site.[1] The pyridine
nitrogen is often crucial for forming a key hydrogen bond with the "hinge region” of the kinase.
Derivatives of related brominated aminopyridines have shown inhibitory activity against Cyclin-
Dependent Kinases (CDKSs), which control cell cycle progression, and p38 MAP kinase,
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involved in inflammatory and stress responses.[1][3] Inhibition of these pathways can lead to
cell cycle arrest and apoptosis in cancer cells.
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Caption: Inhibition of the p38 MAP Kinase pathway.

Quantitative Data: Anticancer Activity of Related Analogs
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While specific data for derivatives of 5-Bromo-N,N,4-trimethylpyridin-2-amine is not
extensively published, the activity of structurally similar compounds underscores the potential
of this scaffold. The following table summarizes the activity of 5-(Aryl)-N-aryl-4H-1,2,4-triazol-3-
amine analogs, which also feature a core heterocyclic structure with aryl substitutions.

Percent Growth

Substitution Most Sensitive Cell o
Compound ID . Inhibition (PGI) at
Pattern Line
10> M
o SNB-75 (CNS
de 2-Chloro substitution 41.25%][6]
Cancer)
_ 2,6-Dimethyl SNB-75 (CNS
4i o 38.94%[6][7]
substitution Cancer)
] 2,6-Dimethyl
4 o UO-31 (Renal Cancer)  30.14%[6][7]
substitution
) 2,6-Dimethyl CCRF-CEM
4i o _ 26.92%[6][7]
substitution (Leukemia)

Data adapted from studies on bromophenyl triazol-amine analogs, demonstrating the
anticancer potential of related structures.[6][7]

Antimicrobial Activity

The pyridine core is also prevalent in compounds exhibiting antibacterial and antifungal
properties.[5] The introduction of a bromine atom can enhance antimicrobial activity.[8][9]
Derivatives can act against a range of pathogens, including both Gram-positive and Gram-
negative bacteria.

Mechanism of Action The precise mechanisms can vary, but potential targets include essential
bacterial enzymes like DNA gyrase or disruption of the bacterial cell membrane or biofilm
formation.[2][9] For instance, studies on N-alkylated pyridine-based salts showed they could
inhibit biofilm formation in S. aureus and E. coli.[8]

Quantitative Data: Antimicrobial Activity of Pyridine Derivatives
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The following table presents Minimum Inhibitory Concentration (MIC) data for various pyridine
derivatives, illustrating the scaffold's effectiveness.

Compound Class Test Organism MIC (pg/mL) Reference
Dodecanoic acid )
o C. albicans >125 [8]
pyridines
N-alkylated pyridine o
S. aureus 56 £ 0.5% (inhibition) [8]
salts
N-alkylated pyridine ] o
E. coli 55 £ 0.5% (inhibition) [8]
salts
Thienopyridine )
o E. coli 19.5 [5]
derivative (12a)
Thienopyridine )
o B. mycoides <4.8 [5]
derivative (12a)
Thienopyridine )
C. albicans <4.8 [5]

derivative (12a)

Data from various studies on bioactive pyridine derivatives.[5][8]

Key Experimental Protocols for Biological

Evaluation
Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds
on cancer cell lines.[3]

Objective: To determine the 1Cso (half-maximal inhibitory concentration) of synthesized
derivatives against human cancer cells.

Materials:

e Human cancer cell lines (e.g., A549, MCF-7)
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e 96-well microtiter plates
e Complete cell culture medium (e.g., DMEM with 10% FBS)
e Test compounds dissolved in DMSO

o 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in
PBS)

e Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)
» Microplate reader
Procedure:

o Cell Seeding: Seed cells into 96-well plates at a density of approximately 5 x 103 cells per
well in 100 pL of medium. Incubate for 24 hours at 37°C with 5% CO-.

o Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add
100 pL of each concentration to the appropriate wells. Include vehicle control (DMSO) and
untreated control wells.

 Incubation: Incubate the plates for an additional 48-72 hours.

o MTT Addition: Remove the treatment medium and add 100 pL of fresh medium and 20 pL of
MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow
MTT into purple formazan crystals.

e Solubilization: Carefully remove the MTT solution and add 150 pL of solubilization buffer to
each well to dissolve the formazan crystals.

o Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the control and plot a
dose-response curve to determine the ICso value for each compound.
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Protocol 2: Antimicrobial Susceptibility Testing (Broth
Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound
against various microorganisms.[10]

Objective: To quantify the antimicrobial potency of synthesized derivatives.

Materials:

Bacterial or fungal strains

96-well microtiter plates

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

Test compounds dissolved in DMSO

Standardized microbial inoculum

Positive control antibiotic (e.g., Ciprofloxacin) and negative control (vehicle)
Procedure:

o Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform
serial two-fold dilutions of the compounds directly in the 96-well plates using the appropriate
broth to achieve a range of final concentrations.

¢ Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a
0.5 McFarland standard). Add the inoculum to each well.

¢ Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for
fungi.

o MIC Determination: The MIC is defined as the lowest concentration of the compound that
completely inhibits visible growth of the microorganism. This can be assessed visually or by
measuring absorbance.
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Conclusion and Future Perspectives

5-Bromo-N,N,4-trimethylpyridin-2-amine is a high-value scaffold that provides a reliable and
versatile entry point for the synthesis of novel, biologically active molecules. The amenability of
its C5-bromo position to modern cross-coupling chemistry allows for the systematic exploration
of chemical space and the optimization of structure-activity relationships.

The derivatives of related aminopyridine cores have demonstrated significant potential as both
anticancer and antimicrobial agents, primarily through mechanisms like kinase inhibition and
interference with essential microbial processes. Future research should focus on synthesizing
and screening a focused library of derivatives directly from the 5-Bromo-N,N,4-
trimethylpyridin-2-amine core to fully elucidate its potential. Further investigations into their
mechanisms of action, selectivity profiles, and pharmacokinetic properties will be critical for
advancing these promising compounds through the drug discovery pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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